molecular formula C20H22N2O4 B3933417 (4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone

(4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone

Cat. No.: B3933417
M. Wt: 354.4 g/mol
InChI Key: VOLUMPQECOHXQN-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is an organic compound with a complex structure, featuring both ethoxy and nitro functional groups attached to a phenyl ring, and a piperidinyl group attached to another phenyl ring

Properties

IUPAC Name

(4-ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-26-17-9-6-15(7-10-17)20(23)18-14-16(22(24)25)8-11-19(18)21-12-4-3-5-13-21/h6-11,14H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLUMPQECOHXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-ethoxybenzaldehyde and 5-nitro-2-piperidin-1-ylbenzaldehyde. These intermediates are then subjected to a condensation reaction to form the final product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This may involve the use of more efficient catalysts, improved purification techniques, and advanced reaction monitoring systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological macromolecules, influencing their activity and function. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxyphenyl)-(5-bromo-2-piperidin-1-ylphenyl)methanone
  • (4-Methoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
  • (4-Ethoxyphenyl)-(5-chloro-2-piperidin-1-ylphenyl)methanone

Uniqueness

(4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the piperidinyl moiety enhances its potential for diverse applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
Reactant of Route 2
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(4-Ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone

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